![molecular formula C20H21N3O4 B2668542 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol CAS No. 903455-40-3](/img/structure/B2668542.png)
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol
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Description
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as A-674563, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized by Abbott Laboratories and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Characterization
A study by Rani et al. (2012) focused on the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which share structural similarities with the compound . These compounds were synthesized in four steps with good yields, starting from 2-chloropyrimidine. The synthesized compounds were characterized for their antioxidant properties using in vitro test systems, showing promising results compared to standard antioxidants. This highlights the potential utility of such compounds in antioxidant applications, which could be extended to the specific compound , given its structural similarities (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-27-13-6-7-14(16(24)10-13)19-15(11-22-20(21)23-19)12-5-8-17(25-2)18(9-12)26-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIINTJGPBEVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol |
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